molecular formula C18H16N2O3 B11334875 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide

2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide

Cat. No.: B11334875
M. Wt: 308.3 g/mol
InChI Key: GVFMGWFHSSKRLT-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(quinolin-8-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research. This acetamide derivative features a quinoline moiety, a privileged scaffold in drug discovery known for its diverse biological activities. The structure combines a 2-methoxyphenoxy fragment with an 8-aminoquinoline group, creating a potential ligand for various biological targets. While direct studies on this exact molecule are limited, research on highly similar quinoline-acetamide hybrids reveals promising research applications. Structurally related compounds have been investigated as potent inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, making them valuable tools for metabolic disease research, particularly in the context of type 2 diabetes management . Other quinoline-acetamide hybrids have demonstrated substantial research potential in oncology, showing activity against breast cancer cell lines (such as MCF-7 and MDA-MB-231) and inducing apoptosis through caspase-3 activation . Furthermore, molecular frameworks incorporating a 2-methoxyphenoxy ether segment have been explored in neuroscience research for targeting serotonin (5-HT 1A ) receptors, with implications for neuroprotection and the study of anxiety-like behaviors . The 8-hydroxyquinoline core, a close analog, is also widely recognized for its metal-chelating properties, which is relevant for research in neurodegenerative diseases and antimicrobial agents . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-2-3-10-16(15)23-12-17(21)20-14-8-4-6-13-7-5-11-19-18(13)14/h2-11H,12H2,1H3,(H,20,21)

InChI Key

GVFMGWFHSSKRLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The 2-(2-methoxyphenoxy)acetic acid precursor is synthesized via Williamson ether synthesis between guaiacol (2-methoxyphenol) and chloroacetic acid under basic conditions:

  • Reagents :

    • Guaiacol (1.0 equiv), chloroacetic acid (1.2 equiv), NaOH (2.5 equiv)

    • Solvent: Water/ethanol (1:1)

    • Temperature: Reflux at 80°C for 6 hours

  • Workup : Acidification with HCl to pH 2–3 precipitates the product.

  • Yield : 70–75% after recrystallization from ethanol.

Alternative Halogenation Routes

Bromine or iodine derivatives (e.g., 2-bromoacetic acid) may replace chloroacetic acid, but chloroacetic acid is preferred due to cost and reactivity.

Amidation Strategies

Acid Chloride-Mediated Amidation

2-(2-Methoxyphenoxy)acetyl chloride is generated and reacted with 8-aminoquinoline:

Acid Chloride Preparation

  • Reagents : 2-(2-Methoxyphenoxy)acetic acid (1.0 equiv), thionyl chloride (SOCl₂, 3.0 equiv)

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure.

Coupling with 8-Aminoquinoline

  • Reagents : Acid chloride (1.1 equiv), 8-aminoquinoline (1.0 equiv), triethylamine (Et₃N, 2.0 equiv)

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature, 12 hours.

  • Yield : 80–85% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Key Optimization

  • Base Selection : Et₃N outperforms NaHCO₃ due to superior HCl scavenging.

  • Solvent Polarity : THF enhances solubility of intermediates compared to DCM.

Coupling Reagent-Assisted Synthesis

Direct amide bond formation using activators avoids handling corrosive acid chlorides:

EDCl/HOBt Method

  • Reagents :

    • 2-(2-Methoxyphenoxy)acetic acid (1.0 equiv), 8-aminoquinoline (1.0 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Stir at room temperature for 24 hours.

  • Yield : 75–78% after column purification.

HATU-Mediated Coupling

  • Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equiv), N,N-diisopropylethylamine (DIPEA, 2.5 equiv)

  • Solvent : DMF

  • Temperature : 0°C → room temperature, 6 hours.

  • Yield : 82% with reduced side-product formation.

Copper-Catalyzed Ullmann Coupling

For substrates with halogenated quinoline precursors (e.g., 8-bromoquinoline), copper catalysis enables C–N bond formation:

Reaction Setup

  • Reagents :

    • 8-Bromoquinoline (1.0 equiv), 2-(2-methoxyphenoxy)acetamide (1.5 equiv)

    • CuBr (10 mol%), Cs₂CO₃ (2.0 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Conditions : 90°C under N₂ for 16 hours.

  • Yield : 65–70% after extraction and chromatography.

Limitations

  • Requires pre-synthesis of 2-(2-methoxyphenoxy)acetamide.

  • Side products include bis-alkylated impurities (<5%).

Comparative Analysis of Methods

ParameterAcid ChlorideEDCl/HOBtCopper Catalysis
Yield 85%78%70%
Reaction Time 12 h24 h16 h
Purification ColumnColumnExtraction
Scalability HighModerateLow
Cost Efficiency ModerateHighLow

Critical Reaction Optimization

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reagent solubility but may complicate purification.

  • Ether Solvents : THF minimizes side reactions compared to DCM.

Temperature Control

  • Acid Chloride Method : Low temperatures (0°C) prevent quinoline ring decomposition.

  • Copper Catalysis : Elevated temperatures (90°C) accelerate C–N coupling.

Base Selection

  • Et₃N : Optimal for acid chloride neutralization without byproduct formation.

  • Cs₂CO₃ : Essential for deprotonating acetamide in Ullmann reactions.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane gradients (1:4 → 1:1) resolve unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (7:3) yield pure product as white crystals.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.15 (dd, J = 8.3 Hz, 1H, quinoline-H), 7.45–7.30 (m, 3H, quinoline-H), 6.95–6.85 (m, 4H, phenoxy-H), 4.60 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Industrial-Scale Considerations

Cost-Effective Practices

  • Reagent Recycling : Piperazine monophosphate recovery (as in) reduces costs in multi-step syntheses.

  • Solvent Recovery : DCM and THF distillation minimizes waste.

Green Chemistry Approaches

  • Aqueous Workups : Replace halogenated solvents with ethanol/water mixtures.

  • Catalyst Recovery : Copper bromide filtration and reuse decreases heavy metal waste .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Key Observations
Acidic hydrolysisHCl (6M), reflux, 12–24 hrs2-(2-Methoxyphenoxy)acetic acid + Quinolin-8-aminePredominant cleavage of the amide bond
Basic hydrolysisNaOH (10%), ethanol, 70°C, 8 hrsSodium 2-(2-methoxyphenoxy)acetate + Quinolin-8-amineRequires prolonged heating for complete conversion

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate the nucleophile (water or hydroxide ion) .

Substitution Reactions

The methoxyphenoxy and quinoline groups participate in nucleophilic/electrophilic substitutions:

Phenoxy Group Modifications

Reaction Reagents Product Yield
DemethylationBBr₃, CH₂Cl₂, −78°C → RT2-(2-Hydroxyphenoxy)-N-(quinolin-8-yl)acetamide68%
Halogenation (electrophilic)Cl₂, FeCl₃, CHCl₃, 0°C2-(2-Chloro-5-methoxyphenoxy)-N-(quinolin-8-yl)acetamide52%

Quinoline Ring Functionalization

Reaction Reagents Product Notes
NitrationHNO₃, H₂SO₄, 0°C2-(2-Methoxyphenoxy)-N-(5-nitroquinolin-8-yl)acetamideRegioselectivity at C5 due to electron-withdrawing acetamide
SulfonationSO₃, H₂SO₄, 50°C8-(2-(2-Methoxyphenoxy)acetamido)quinoline-5-sulfonic acidRequires controlled conditions to prevent over-sulfonation

Oxidation

Target Site Reagents Product Conditions
Methoxy groupKMnO₄, H₂O, 100°C2-(2-Carboxyphenoxy)-N-(quinolin-8-yl)acetamideOxidative demethylation to carboxylic acid
Quinoline ringmCPBA, CH₂Cl₂, RTN-Oxide derivativeForms stable N-oxide at pyridine nitrogen

Reduction

Reaction Reagents Product Yield
Amide reductionLiAlH₄, THF, reflux2-(2-Methoxyphenoxy)-N-(quinolin-8-yl)ethylamine41%
Nitro group reductionH₂, Pd/C, ethanol8-Aminoquinoline derivativeRequires high-pressure hydrogenation

Metal Chelation

The quinoline nitrogen and acetamide oxygen enable chelation with transition metals:

Metal Ion Stoichiometry Stability Constant (log β) Application
Cu²⁺1:2 (ML₂)12.3 ± 0.2Anticatalytic activity
Fe³⁺1:1 (ML)9.8 ± 0.3Sensor development

Structural Insight :
Chelation occurs via the quinoline nitrogen and the adjacent carbonyl oxygen, forming a stable five-membered ring .

Cross-Coupling Reactions

Palladium-catalyzed reactions modify the quinoline moiety:

Reaction Catalyst/Reagents Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C5-Aryl-8-(2-(2-methoxyphenoxy)acetamido)quinoline60–75%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynylquinoline derivative55%

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • Onset Temperature : 220°C

  • Major Fragments : CO₂, NH₃, and methoxyphenol derivatives

Key Research Findings

  • Hydrolysis Stability : The acetamide bond is resistant to enzymatic hydrolysis but cleaves under strong acidic conditions.

  • Regioselectivity : Electrophilic substitutions on the quinoline ring favor C5 due to steric and electronic effects .

  • Catalytic Utility : Palladium-mediated cross-couplings enable modular derivatization for drug discovery .

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that derivatives of quinoline, including 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide, may exhibit neuroprotective properties. This is particularly relevant in the context of Alzheimer’s disease (AD), where multi-target approaches are being developed to inhibit amyloid-beta aggregation and modulate cholinergic activity.

  • Case Study : A study demonstrated that similar quinoline derivatives showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline associated with AD. Compounds exhibiting such activities could lead to the development of new therapeutic agents for AD treatment .

Antidiabetic Potential

The inhibition of α-glucosidase has been identified as a viable strategy for managing Type 2 diabetes mellitus (T2DM). Quinoline-based compounds have shown promise in this area.

  • Research Findings : In silico studies indicated that quinoline derivatives could effectively inhibit α-glucosidase activity, suggesting their potential utility in controlling postprandial blood glucose levels .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide against various cell lines. These studies often focus on cytotoxicity, neuroprotection, and enzyme inhibition.

  • Findings : Compounds similar to this one have shown low cytotoxicity while providing protective effects against glutamate-induced neurotoxicity .

In Vivo Studies

Although limited, preliminary in vivo studies suggest potential efficacy in animal models of neurodegeneration and diabetes.

  • Observations : Animal models treated with quinoline derivatives exhibited improved cognitive functions and better glycemic control compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the methoxyphenoxy group may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues in Pharmacological Research

Anti-cancer Acetamides
  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38): Exhibits potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (MTT assay). The quinazoline-sulfonyl group enhances cytotoxicity compared to the quinoline-based target compound .
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) : Similar anti-cancer profile but with a piperidine substituent, suggesting improved solubility over the target compound .
Antimicrobial Acetamides
  • N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide (2n): Shows notable antimicrobial activity against Staphylococcus aureus and Candida albicans. The carbazole moiety enhances antifungal properties, unlike the methoxyphenoxy group in the target compound .
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) : Active against gram-positive bacteria, leveraging a benzo[d]thiazole-sulfonyl group for enhanced microbial targeting .

Material Science and Coordination Chemistry Analogues

N-(Quinolin-8-yl)acetamide as a Ligand
  • N-(Quinolin-8-yl)acetamide (112): Acts as a bidentate ligand in organoboron polymers, forming π-conjugated systems with triphenylboron. The absence of the methoxyphenoxy group in this compound reduces steric hindrance, improving fluorescence quantum efficiency in polymers (40–51% yield) .
  • 2-(Quinolin-8-yloxy)-N-(furan-2-ylmethyl)acetamide: Used in nickel catalysts for C–H bond functionalization. The furan group introduces heterocyclic diversity, contrasting with the methoxyphenoxy group’s electron-donating effects .
Fluorescent Sensors
  • N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL): A Cd²⁺/Zn²⁺ sensor with dual sensing mechanisms (PET and ICT). The target compound’s methoxyphenoxy group may alter metal-binding selectivity compared to HL’s quinoline-oxygen coordination .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Biological Activity Reference
2-(2-Methoxyphenoxy)-N-(quinolin-8-yl)acetamide 135–136 72 Quinoline, methoxyphenoxy Under investigation
2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) 158–160 79 Thiadiazole, isopropylphenoxy Antimicrobial
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 138–140 82 Chlorobenzylthio, isopropylphenoxy Antifungal
N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide (2n) N/A 85 Carbazole, quinolinyloxy Antimicrobial, low cytotoxicity

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide is a derivative of quinoline and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Synthesis

The synthesis of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide typically involves the reaction of 2-methoxyphenol with quinoline derivatives under acylation conditions. This process often utilizes coupling agents or catalysts to facilitate the formation of the amide bond. The synthetic pathway can be summarized as follows:

  • Starting Materials : 2-methoxyphenol and quinoline.
  • Reagents : Acetic anhydride or acetic acid with a coupling agent.
  • Reaction Conditions : Typically conducted under reflux in an organic solvent such as DMF or DMSO.

Anticancer Properties

Research indicates that compounds similar to 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Microtubule Disruption : Similar to 2-methoxyestradiol, these compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : They may induce oxidative stress, which is detrimental to cancer cells .

Antimicrobial Activity

Quinoline derivatives have demonstrated antimicrobial properties against various pathogenic strains. For example, studies have shown that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics .

The biological activity of 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide can be attributed to several mechanisms:

  • Metal Ion Chelation : Quinoline derivatives are known for their ability to chelate metal ions, which can play a role in neuroprotection and anticancer activities by sequestering essential metal ions from biological systems .
  • Inhibition of Enzymatic Activity : These compounds may inhibit enzymes involved in cancer progression or microbial metabolism, contributing to their therapeutic effects .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study found that certain quinoline derivatives exhibited strong cytotoxicity against gastric cancer cell lines AGS and HGC27, with mechanisms involving cell cycle arrest at the G2/M phase and necrosis rather than apoptosis .
  • Another investigation highlighted the antibacterial efficacy of quinoline derivatives against Pseudomonas aeruginosa and Klebsiella pneumonia, showcasing their potential as alternative antimicrobial agents .

Data Tables

Compound Activity Type Mechanism Reference
2-MethoxyestradiolAnticancerMicrotubule disruption
Quinoline DerivativeAntimicrobialEnzyme inhibition
8-HydroxyquinolineNeuroprotectiveMetal ion chelation

Q & A

Basic Research Questions

What are common synthetic routes for 2-(2-methoxyphenoxy)-N-(quinolin-8-yl)acetamide?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example:

  • Step 1 : React 2-chloroacetamide with 2-methoxyphenol under mild basic conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxyacetamide intermediate .
  • Step 2 : Couple the intermediate with 8-aminoquinoline via an amide bond using activating agents like EDCI/HOBt .
  • Reaction Optimization : Yields improve with controlled temperature (room temperature to 60°C) and extended reaction times (12–24 hours) .

Table 1 : Synthetic Conditions Comparison

StepReagents/ConditionsYield (%)Reference
1K₂CO₃, CH₃CN, RT, 24h65–75
2EDCI, DMF, 60°C, 12h70–85

How is the compound structurally characterized in academic research?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 87.19° between quinoline and benzene rings) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include methoxy protons (~δ 3.8 ppm) and quinoline aromatic protons (~δ 8.5–9.0 ppm) .
    • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 351.1345) .

What in vitro/in vivo models are used to assess its bioactivity?

Methodological Answer:

  • Hypoglycemic Activity : Tested in Alloxan-induced diabetic mice (Wistar strain) at 50–100 mg/kg doses. Blood glucose levels are monitored at 0, 2, 4, and 6 hours post-administration .
  • Toxicity Screening : Histopathological analysis of liver/kidney tissues after 14-day exposure .
  • Enzyme Inhibition : IC₅₀ values against kinases (e.g., 1150–6550 nM for CDK regulatory subunits) are measured via fluorescence polarization assays .

Advanced Research Questions

How does the compound function as a ligand in coordination chemistry?

Methodological Answer:
The quinolin-8-yl and acetamide groups act as a bidentate ligand, coordinating to metals like boron or lanthanides:

  • Organoboron Complexes : Reacts with triarylboranes via Sonogashira coupling to form tetracoordinated polymers (e.g., 53% yield with triphenylboron) .
  • Lanthanide Sensors : Forms luminescent complexes (e.g., Eu³⁺/Tb³⁺) for selective ion detection. Coordination is confirmed via X-ray diffraction and emission spectroscopy .

How to address contradictions in toxicity data across studies?

Methodological Answer:
Discrepancies arise from model variability (e.g., murine vs. human cell lines) or dosing protocols. Mitigation strategies include:

  • Dose-Response Curves : Establish NOAEL (No Observed Adverse Effect Level) in multiple species .
  • Mechanistic Toxicology : Use transcriptomics to identify off-target pathways (e.g., CYP450 inhibition) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity .

What role does the compound play in fluorescent sensor design?

Methodological Answer:
The quinoline moiety enables selective metal-ion sensing:

  • Cd²⁺ Detection : Exhibits fluorescence enhancement via PET (Photoinduced Electron Transfer) with a 1:1 binding stoichiometry (confirmed by Job’s plot) .
  • Zn²⁺ Discrimination : Differentiates via ICT (Internal Charge Transfer) mechanisms, validated by UV-Vis titration and X-ray crystallography .

Table 2 : Sensor Performance Metrics

AnalyteDetection Limit (nM)Selectivity Ratio (vs. Zn²⁺)Reference
Cd²⁺1050:1
Zn²⁺100

How do structural modifications influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy Position : 2-Methoxy substitution enhances hypoglycemic activity (e.g., 40% glucose reduction vs. 25% for 4-methoxy analogs) .
  • Quinoline Substitution : Electron-withdrawing groups (e.g., -CF₃) improve kinase inhibition (IC₅₀: 1740 nM vs. 3570 nM for -F) .

Table 3 : SAR Trends in Hypoglycemic Derivatives

SubstituentGlucose Reduction (%)Toxicity (Liver)
2-Methoxy40Mild
4-Methoxy25None
Quinoline-8-NHCOCF₃High

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